

In-Depth Technical Guide: DL-Alanine-2-D1-N-fmoc

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Compound of Interest

Compound Name: *DL-Alanine-2-D1-N-fmoc*

Cat. No.: *B15141296*

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CAS Number: 35661-38-2

This technical guide provides a comprehensive overview of **DL-Alanine-2-D1-N-fmoc**, a deuterated, N-terminally protected amino acid. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds in their work. This document covers the chemical properties, synthesis, and applications of this compound, with a focus on its role in peptide synthesis and as a tool in drug discovery.

Core Compound Data

DL-Alanine-2-D1-N-fmoc is a stable isotope-labeled version of the common amino acid alanine, where the hydrogen atom at the alpha-carbon is replaced with deuterium. The amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).



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Synthesis and Experimental Protocols

The synthesis of **DL-Alanine-2-D1-N-fmoc** involves two primary stages: the deuteration of DL-Alanine and the subsequent N-terminal protection with an Fmoc group.

Deuteration of DL-Alanine

The introduction of a deuterium atom at the α -carbon of DL-alanine can be achieved through several methods, with direct H/D exchange being a common approach.

Experimental Protocol: Acid-Catalyzed H/D Exchange

This method utilizes a deuterated acid to facilitate the exchange of the α -proton.

- **Reaction Setup:** DL-Alanine is dissolved in a deuterated solvent, typically deuterium oxide (D_2O), containing a deuterated acid catalyst such as deuterium chloride (DCl) or acetic acid- d_4 .
- **Reaction Conditions:** The mixture is heated to facilitate the exchange. The temperature and reaction time can be optimized to achieve high levels of deuteration. Racemization at the α -carbon is an inherent part of this process, which is suitable for the synthesis of the DL-isomeric form.
- **Monitoring:** The progress of the deuteration can be monitored by 1H NMR spectroscopy by observing the disappearance of the α -proton signal, or by mass spectrometry to detect the mass shift.

- Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting deuterated DL-Alanine is then washed and dried.

N-Fmoc Protection

The protection of the amino group of the deuterated DL-alanine is a crucial step for its use in peptide synthesis. The Fmoc group is base-labile, allowing for its removal under conditions that do not affect other protecting groups or the peptide-resin linkage.

Experimental Protocol: Fmoc Protection using Fmoc-OSu

- Dissolution: Deuterated DL-Alanine is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, in a solvent like 1,4-dioxane or acetone.
- Addition of Fmoc Reagent: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added to the solution. Fmoc-OSu is a stable and efficient reagent for introducing the Fmoc group.
- Reaction: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Once the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is then filtered, washed with water, and can be further purified by recrystallization or chromatography to yield pure **DL-Alanine-2-D1-N-fmoc**.^[6]



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Diagram 1: General Synthesis Workflow for **DL-Alanine-2-D1-N-fmoc**.

Applications in Research and Drug Development

Deuterated amino acids, such as **DL-Alanine-2-D1-N-fmoc**, are valuable tools in various scientific disciplines.

Peptide Synthesis and Proteomics

As an Fmoc-protected amino acid, its primary application is in solid-phase peptide synthesis (SPPS). The incorporation of a deuterated amino acid into a peptide sequence provides a specific mass signature that is readily detectable by mass spectrometry. This is particularly useful in quantitative proteomics studies, where peptides containing stable isotopes are used as internal standards for the accurate quantification of their non-labeled counterparts in complex biological samples.



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Diagram 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The "deuterium switch" is a strategy in drug development where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium.[7][8] The

carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down the rate of metabolic cleavage at that position.[8]

Incorporating DL-Alanine-2-D1 into a peptide-based drug candidate can potentially:

- **Enhance Metabolic Stability:** By slowing down enzymatic degradation that involves the cleavage of the α -C-H bond.
- **Improve Pharmacokinetic Profile:** A slower metabolism can lead to a longer drug half-life, potentially reducing the required dosing frequency.[7][9]
- **Reduce Formation of Toxic Metabolites:** By altering the metabolic pathway, the formation of undesirable byproducts may be minimized.[9]



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Diagram 3: The "Deuterium Switch" Concept in Drug Metabolism.

Analytical Characterization

The primary techniques for the characterization of **DL-Alanine-2-D1-N-fmoc** and peptides containing this amino acid are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- **Mass Spectrometry:** ESI-MS can be used to confirm the molecular weight of the compound, showing the expected mass increase due to the deuterium atom. In tandem MS (MS/MS),

the fragmentation pattern can confirm the location of the deuterium label.

- NMR Spectroscopy: ^1H NMR is used to confirm the absence of the α -proton signal. ^{13}C NMR can also show subtle shifts due to the presence of deuterium.



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Conclusion

DL-Alanine-2-D1-N-fmoc is a specialized chemical entity with significant applications in modern biochemical and pharmaceutical research. Its utility in peptide synthesis for quantitative proteomics and in the design of more stable peptide-based therapeutics makes it a valuable tool for scientists. The synthetic procedures, while requiring careful control, are based on well-established chemical transformations. The analytical characterization relies on standard spectroscopic techniques to ensure the quality and isotopic enrichment of the final product. As the field of drug discovery continues to evolve, the strategic use of deuterated building blocks like **DL-Alanine-2-D1-N-fmoc** is expected to play an increasingly important role.

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